1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is a compound known for its significant biological activity. It is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. This compound has been studied for its potential therapeutic applications, particularly in the treatment of certain types of cancer and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione typically involves multiple stepsThe final steps involve the formation of the diazinane ring and deprotection of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. Catalysts and reagents are selected to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to alter the diazinane ring.
Substitution: The aminomethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides, thereby interfering with DNA and RNA synthesis. It targets specific enzymes involved in nucleic acid metabolism, leading to the inhibition of viral replication or cancer cell proliferation. The exact molecular pathways can vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
- 5’-Amino-2’,5’-dideoxyuridine
- 5’-Amino-2’-deoxyuridine
- 5’-NH2-2’-dU
- Uridine,5’-amino-2’,5’-dideoxy
Uniqueness
Compared to similar compounds, 1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione has unique structural features that enhance its biological activity. Its specific configuration and functional groups allow for more effective interaction with target enzymes and nucleic acids, making it a valuable compound in both research and therapeutic contexts .
Properties
Molecular Formula |
C10H17N3O4 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H17N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h5-8,14H,2-4,11H2,1H3,(H,12,15,16)/t5?,6-,7+,8+/m0/s1 |
InChI Key |
ZPRWGALZJYVVAG-UNYLCCJPSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)O |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.